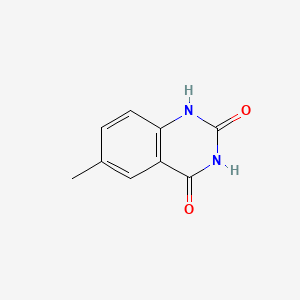

6-methylquinazoline-2,4(1H,3H)-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVPNGBFUAIXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10318966 | |

| Record name | 6-methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62484-16-6 | |

| Record name | 62484-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methylquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10318966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-methylquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-methylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. This document details a specific and efficient synthetic protocol, thorough characterization data, and relevant workflows for researchers engaged in the exploration of novel quinazolinedione derivatives.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves a one-pot reaction from 2-amino-5-methylbenzamide using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. This approach offers a high yield and straightforward procedure[4].

A detailed methodology for the synthesis is provided below, adapted from established procedures[4].

Materials:

-

2-amino-5-methylbenzamide

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-Dimethylaminopyridine (DMAP)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water (H₂O)

Procedure:

-

To a solution of 2-amino-5-methylbenzamide (1.0 mmol) in DMF (5.0 mL), add DMAP (0.1 mmol) and (Boc)₂O (2.0 mmol).

-

Stir the resulting mixture at room temperature for 12 hours.

-

After the reaction is complete, pour the mixture into water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the pure this compound.

The synthesis workflow is illustrated in the diagram below.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization Data

The synthesized this compound was characterized by its physical properties and spectroscopic data. The results are summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | [4] |

| Molecular Weight | 176.17 g/mol | [5] |

| Appearance | White solid | [4] |

| Melting Point | > 250 °C | [4] |

| Yield | 87% | [4] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 11.20 (brs, 1H), 11.05 (brs, 1H), 7.69 (dd, J = 1.6, 0.8 Hz, 1H), 7.47–7.45 (m, 1H), 7.08 (d, J = 8.4 Hz, 1H), 2.32 (s, 3H) | [4] |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ 162.9, 150.4, 138.8, 136.0, 131.6, 126.5, 115.3, 114.2, 20.3 | [4] |

| ESI-HRMS | m/z calcd for C₉H₉N₂O₂ [M + H]⁺ 177.0659, found: 177.0664 | [4] |

The logical relationship between the experimental steps and the characterization data is depicted in the following diagram.

Caption: The logical flow from synthesis to the characterization of the final compound.

Biological Context and Significance

Quinazoline and its derivatives are of significant interest due to their diverse biological activities. The quinazoline-2,4(1H,3H)-dione core, in particular, has been identified in compounds with antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties[1][6]. The synthesis of derivatives such as this compound is a key step in the development of new therapeutic agents. Further derivatization at the N1 and N3 positions can lead to a wide array of compounds with potentially enhanced biological activities, making this a valuable scaffold for drug discovery programs. For instance, various derivatives have been investigated as PARP inhibitors for cancer therapy and as antibacterial agents[1][7]. The straightforward synthesis and well-defined characterization of this compound provide a solid foundation for such exploratory research.

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemuniverse.com [chemuniverse.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Discovery of novel quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-2 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Synthesis Methods for 6-Methylquinazoline-2,4(1H,3H)-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of modern and novel synthetic methodologies for obtaining 6-methylquinazoline-2,4(1H,3H)-dione, a significant heterocyclic scaffold in medicinal chemistry. The quinazoline-2,4(1H,3H)-dione core is present in numerous biologically active compounds, and efficient synthetic routes to its derivatives are of paramount importance for the discovery and development of new therapeutic agents. This document details various synthetic strategies, complete with experimental protocols and comparative data, to aid researchers in selecting the most suitable method for their specific applications.

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The methyl substituent at the 6-position can significantly influence the biological activity and pharmacokinetic profile of these molecules. Consequently, the development of efficient and versatile synthetic methods for this compound is a key area of research. This guide explores several contemporary approaches to the synthesis of this important compound.

Synthetic Strategies

Several synthetic routes to this compound have been reported, starting from readily available precursors. The choice of a particular method may depend on factors such as the desired scale of the reaction, the availability of starting materials and reagents, and the desired purity of the final product. The following sections outline some of the most notable synthetic methods.

DMAP-Catalyzed One-Pot Synthesis from 2-Aminobenzamides

A highly efficient one-pot synthesis of this compound has been developed utilizing 4-dimethylaminopyridine (DMAP) as a catalyst. This method proceeds from the corresponding 2-aminobenzamide and di-tert-butyl dicarbonate.

Experimental Protocol:

A detailed experimental procedure for this method has been reported, yielding the desired product in high purity and yield.[1]

-

Reactants: 2-amino-5-methylbenzamide, di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP).

-

Solvent: Dichloromethane (CH₂Cl₂).

-

Procedure: To a solution of 2-amino-5-methylbenzamide in dichloromethane, di-tert-butyl dicarbonate and a catalytic amount of DMAP are added. The reaction mixture is stirred at room temperature.

-

Work-up: The reaction mixture is concentrated, and the residue is purified by appropriate methods, such as recrystallization or column chromatography, to afford the pure this compound.

Cyclization of 2-Amino-5-methylbenzoic Acid with Urea or Potassium Cyanate

A traditional and straightforward approach to the synthesis of the quinazolinedione ring system involves the cyclization of an anthranilic acid derivative. In the case of this compound, 2-amino-5-methylbenzoic acid serves as the starting material.[2]

Experimental Protocol:

-

Reactants: 2-amino-5-methylbenzoic acid and urea (or potassium cyanate).

-

Procedure: A mixture of 2-amino-5-methylbenzoic acid and urea (or potassium cyanate) is heated. The reaction proceeds via an initial formation of a ureido-benzoic acid intermediate, which then undergoes intramolecular cyclization to form the quinazolinedione ring.

-

Work-up: Upon cooling, the solid product is typically collected by filtration and can be purified by recrystallization.

Condensation of Aromatic o-Aminonitriles with DMF

A facile synthesis of quinazoline-2,4(1H,3H)-diones has been reported involving the condensation of aromatic o-aminonitriles with dimethylformamide (DMF) or N,N-diethylformamide in the presence of a Lewis acid catalyst.[3]

Experimental Protocol:

-

Reactants: 2-amino-5-methylbenzonitrile, Dimethylformamide (DMF) or N,N-diethylformamide.

-

Catalyst: Zinc Chloride (ZnCl₂).

-

Procedure: The reaction is carried out by heating the o-aminonitrile and the formamide in a sealed reactor in the presence of a catalytic amount of ZnCl₂ at high temperatures (190-200 °C).[3]

-

Work-up: After the reaction is complete, the product is isolated and purified from the reaction mixture.

Synthesis from Carbon Dioxide and 2-Aminobenzonitrile

In a greener approach, quinazoline-2,4(1H,3H)-dione can be synthesized from carbon dioxide and 2-aminobenzonitrile using a solid base catalyst. This method utilizes CO₂ as a C1 source, which is an environmentally benign and sustainable approach.[4] While this has been demonstrated for the parent compound, its application to the 6-methyl derivative is a logical extension.

Experimental Protocol:

-

Reactants: 2-amino-5-methylbenzonitrile, Carbon Dioxide (CO₂).

-

Catalyst: Mesoporous smectites incorporating an alkali hydroxide (e.g., NaOH, KOH).[4]

-

Procedure: The reaction is typically carried out in a high-pressure reactor where the 2-aminobenzonitrile and the catalyst are heated under a CO₂ atmosphere.

-

Work-up: The solid catalyst is removed by filtration, and the product is isolated from the reaction mixture.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic methods described, allowing for a direct comparison of their efficiencies.

| Method | Starting Material | Key Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |

| DMAP-Catalyzed One-Pot Synthesis | 2-amino-5-methylbenzamide | (Boc)₂O, DMAP | CH₂Cl₂ | Room Temperature | - | 87% | [1] |

| Cyclization with Urea | 2-amino-5-methylbenzoic acid | Urea | - | High Temperature | - | - | [2] |

| Condensation with DMF | 2-amino-5-methylbenzonitrile | DMF, ZnCl₂ | - | 190-200 °C | - | - | [3] |

| Synthesis from CO₂ | 2-amino-5-methylbenzonitrile | CO₂, Alkali-incorporated mesoporous smectites | - | - | - | - | [4] |

Note: Detailed reaction times and yields for all methods were not available in all cited sources and may require consulting the primary literature.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for this compound.

Caption: Overview of synthetic pathways to this compound.

Caption: Experimental workflow for the DMAP-catalyzed synthesis.

Conclusion

This guide has presented several modern and efficient methods for the synthesis of this compound. The DMAP-catalyzed one-pot synthesis from 2-aminobenzamides stands out for its high yield and mild reaction conditions. Traditional methods involving the cyclization of anthranilic acid derivatives remain viable, while newer approaches utilizing o-aminonitriles with either DMF or CO₂ offer alternative routes with their own distinct advantages, such as the use of sustainable reagents. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including scale, cost, and environmental considerations. The detailed protocols and comparative data provided herein are intended to facilitate this decision-making process for researchers in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new and facile synthesis of quinazoline-2,4(1H,3H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 6-methylquinazoline-2,4(1H,3H)-dione

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of 6-methylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral data, experimental protocols, and a logical workflow for the analysis.

Spectroscopic Data Presentation

The ¹H and ¹³C NMR spectral data for this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The data is summarized in the tables below for clarity and comparative ease.

¹H NMR Spectral Data

Table 1: ¹H NMR (400 MHz, DMSO-d₆) data for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 11.20 | br s | - | 1H | NH |

| 11.05 | br s | - | 1H | NH |

| 7.69 | dd | 1.6, 0.8 | 1H | Ar-H |

| 7.47-7.45 | m | - | 1H | Ar-H |

| 7.08 | d | 8.4 | 1H | Ar-H |

| 2.32 | s | - | 3H | -CH₃ |

Abbr: br s = broad singlet, dd = doublet of doublets, m = multiplet, d = doublet, s = singlet

¹³C NMR Spectral Data

Table 2: ¹³C NMR (100 MHz, DMSO-d₆) data for this compound.[1]

| Chemical Shift (δ) ppm | Assignment |

| 162.9 | C=O |

| 150.4 | C=O |

| 138.8 | Ar-C |

| 136.0 | Ar-C |

| 131.6 | Ar-C |

| 126.5 | Ar-C |

| 115.3 | Ar-C |

| 114.2 | Ar-C |

| 20.3 | -CH₃ |

Experimental Protocols

The following sections detail the generalized methodologies for the preparation of samples and the acquisition of NMR data, based on standard laboratory practices.

Sample Preparation

-

Compound Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Addition: Dissolve the weighed compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Solubilization: Ensure complete dissolution of the sample by gentle vortexing or sonication.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ 0.00 ppm), though modern spectrometers can reference the residual solvent peak.

NMR Data Acquisition

-

Instrument Setup: The NMR spectra were recorded on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[1]

-

Tuning and Shimming: The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity is optimized by shimming to obtain sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-

Number of Scans: A sufficient number of scans (e.g., 16 or 32) are acquired to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans to allow for full relaxation of the protons.

-

Spectral Width: The spectral width is set to encompass the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon atom.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Spectral Width: The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final NMR spectrum. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using NMR spectroscopy.

Caption: Workflow for NMR analysis of this compound.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 6-Methylquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation behavior of 6-methylquinazoline-2,4(1H,3H)-dione, a significant scaffold in medicinal chemistry. Understanding the fragmentation patterns of this molecule is crucial for its identification, structural elucidation, and impurity profiling in drug discovery and development. This document outlines a proposed fragmentation pathway based on established principles and data from related quinazolinone derivatives, presents key quantitative data, and provides a general experimental protocol for its analysis.

Core Fragmentation Data

The high-resolution mass spectrometry data for this compound confirms its elemental composition and provides the basis for its fragmentation analysis.

| Parameter | Value | Source |

| Molecular Formula | C₉H₈N₂O₂ | Inferred from structure |

| Calculated m/z [M+H]⁺ | 177.0659 | [1] |

| Observed m/z [M+H]⁺ | 177.0664 | [1] |

While a complete, publicly available mass spectrum detailing all fragment ions and their relative intensities for this compound is not readily accessible in the reviewed literature, a plausible fragmentation pathway can be proposed based on the known fragmentation of other substituted quinazolinones.[2][3] The primary fragmentation events are expected to involve the cleavage of the heterocyclic ring system.

Table of Proposed Fragment Ions:

| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Structure of Fragment |

| 149 | CO | [M+H - CO]⁺ |

| 134 | HNCO | [M+H - HNCO]⁺ |

| 118 | CO + NH₃ | [M+H - CO - NH₃]⁺ |

| 106 | HNCO + CO | [M+H - HNCO - CO]⁺ |

| 91 | C₃H₂N₂O₂ | [C₇H₇]⁺ (Tropylium ion) |

| 77 | C₄H₃N₂O₂ | [C₆H₅]⁺ (Phenyl ion) |

Note: The relative intensities of these fragments would be dependent on the specific ionization technique and collision energy used.

Proposed Fragmentation Pathway

The fragmentation of the protonated molecule of this compound ([M+H]⁺ at m/z 177) is anticipated to proceed through a series of characteristic neutral losses from the quinazolinedione core. The following diagram illustrates a logical workflow for the fragmentation process.

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Experimental Protocol: A General Approach

The following provides a generalized experimental protocol for the analysis of this compound using mass spectrometry, based on methodologies reported for similar quinazolinone derivatives.[4]

1. Sample Preparation:

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, to a final concentration of 10-100 µg/mL.

-

Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Mass Spectrometry Analysis:

-

Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended.

-

Ionization Mode: Positive ion mode is typically used for the analysis of quinazolinone derivatives to generate the protonated molecule [M+H]⁺.

-

Infusion: The sample solution can be introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Scan: Acquire full scan mass spectra over a mass range of m/z 50-500 to detect the protonated molecule.

-

MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the precursor ion [M+H]⁺ (m/z 177.0664) to generate fragment ions.

-

Collision Gas: Use an inert collision gas, such as argon or nitrogen.

-

Collision Energy: Optimize the collision energy (typically in the range of 10-40 eV) to achieve a rich fragmentation spectrum.

-

3. Data Analysis:

-

Software: Utilize the instrument's software to process the acquired data.

-

Interpretation: Identify the m/z values of the precursor and fragment ions. Propose fragmentation pathways based on the observed neutral losses and the known chemical structure.

Workflow for Mass Spectrometry Analysis:

Caption: General experimental workflow for the mass spectrometric analysis.

Concluding Remarks

This technical guide provides a foundational understanding of the mass spectrometry fragmentation of this compound. While a definitive experimental fragmentation spectrum is not publicly available, the proposed pathway, based on the behavior of analogous structures, offers a robust framework for researchers in the field. The provided experimental protocol serves as a practical starting point for the analysis of this and related compounds, aiding in their unambiguous identification and characterization in complex matrices. Further studies employing techniques like collision-induced dissociation (CID) and high-resolution mass spectrometry are encouraged to definitively elucidate the fragmentation pathways and relative ion abundances.

References

A Technical Guide to 6-Methylquinazoline-2,4(1H,3H)-dione: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 6-methylquinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry. This document outlines its key characteristics, provides detailed experimental protocols for its synthesis and analysis, and visualizes relevant workflows for its study.

Core Physical and Chemical Properties

This compound is a derivative of quinazoline-2,4(1H,3H)-dione, a scaffold known to be present in various biologically active molecules.[1][2] The addition of a methyl group at the 6-position modifies its physicochemical properties.

General and Spectroscopic Data

The fundamental properties and spectroscopic data for this compound are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| Appearance | White solid | [4] |

| Melting Point | > 250 °C | [4] |

| CAS Number | 62484-16-6 |

| Spectroscopic Data | Details | Reference |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 11.20 (brs, 1H), 11.05 (brs, 1H), 7.69 (dd, J = 1.6, 0.8 Hz, 1H), 7.47–7.45 (m, 1H), 7.08 (d, J = 8.4 Hz, 1H), 2.32 (s, 3H) | [4] |

| ¹³C NMR | (100 MHz, DMSO-d₆) δ 162.9, 150.4, 138.8, 136.0, 131.6, 126.5, 115.3, 114.2, 20.3 | [4] |

| ESI-HRMS | m/z calcd for C₉H₉N₂O₂ [M + H]⁺ 177.0659, found: 177.0664 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its further investigation and application in drug discovery.

Synthesis Protocol: DMAP-Catalyzed One-Pot Synthesis

A novel, metal-free, one-pot synthesis of quinazoline-2,4-diones has been developed, which is applicable for the synthesis of this compound.[4][5][6] This method utilizes 4-dimethylaminopyridine (DMAP) as a catalyst.

General Procedure A:

-

To a solution of the corresponding 2-aminobenzamide (1.0 mmol) in CH₃CN (10 mL), add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol) and DMAP (0.1 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the resulting mixture.

-

Wash the obtained solid with 3 mL of CH₃CN.

-

Dry the solid to yield the desired this compound.

This procedure has been reported to produce this compound in an 87% yield.[4]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher spectrometer.

-

Process the spectra to identify chemical shifts (δ) in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an ESI-HRMS instrument.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Determine the exact mass and compare it with the calculated value to confirm the elemental composition.

Visualized Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows related to the synthesis and potential biological evaluation of this compound.

Biological Context and Potential Applications

While specific signaling pathways for the unsubstituted this compound are not extensively documented, the broader class of quinazoline-2,4(1H,3H)-dione derivatives exhibits a wide range of pharmacological activities.[1] These include roles as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2]

Derivatives have been designed as inhibitors of various biological targets, including:

-

Bacterial gyrase and DNA topoisomerase IV , suggesting potential as antibacterial agents.[2]

-

c-Met and VEGFR-2 tyrosine kinases , indicating applications in oncology.[7]

-

Poly(ADP-ribose) polymerase (PARP) enzymes, also relevant for cancer therapy.[8]

The this compound core serves as a valuable starting point for the synthesis of more complex molecules with tailored biological activities. The workflows and protocols detailed in this guide provide a foundation for researchers to explore the potential of this compound and its derivatives in drug discovery and development.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di- tert-butyl Dicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Crystal structure of 6-methylquinazoline-2,4(1H,3H)-dione

An In-depth Technical Guide on the Crystalline Properties of 6-Methylquinazoline-2,4(1H,3H)-dione and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and experimental data available for this compound and its parent compound, quinazoline-2,4(1H,3H)-dione. While a specific single-crystal X-ray diffraction study for this compound is not publicly available, this document compiles relevant crystallographic data from its parent structure, alongside synthesis and characterization data for the target molecule. This information is crucial for researchers in medicinal chemistry and materials science for understanding intermolecular interactions, polymorphism, and for use in computational modeling and drug design.

Introduction

Quinazoline-2,4(1H,3H)-dione and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The substitution pattern on the quinazoline core plays a critical role in modulating the pharmacological profile. The 6-methyl derivative, in particular, is a subject of interest for its potential biological activities. Understanding its solid-state structure is fundamental for elucidating structure-activity relationships and for the development of new therapeutic agents.

While the crystal structure for this compound has not been reported, we can infer its probable packing and hydrogen bonding motifs from the detailed crystallographic analysis of the unsubstituted parent compound, quinazoline-2,4(1H,3H)-dione.[4][5]

Crystallographic Data of Quinazoline-2,4(1H,3H)-dione (Reference Structure)

The crystal structure of the parent compound, quinazoline-2,4(1H,3H)-dione, provides a foundational understanding of the molecular geometry and intermolecular interactions that are likely to be preserved in its 6-methyl derivative.

Table 1: Crystal Data and Structure Refinement for Quinazoline-2,4(1H,3H)-dione [4][5]

| Parameter | Value |

| Empirical Formula | C₈H₆N₂O₂ |

| Formula Weight | 162.15 |

| Temperature | 293(1) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.891(2) Å |

| b | 5.2810(11) Å |

| c | 12.701(3) Å |

| α | 90° |

| β | 99.61(3)° |

| γ | 90° |

| Volume | 720.2(3) ų |

| Z | 4 |

| Density (calculated) | 1.495 Mg/m³ |

| Absorption Coefficient | 0.11 mm⁻¹ |

| F(000) | 336 |

| Data Collection | |

| Diffractometer | Rigaku R-AXIS RAPID-S |

| Reflections Collected | 5683 |

| Independent Reflections | 1262 [R(int) = 0.051] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1262 / 0 / 110 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I > 2σ(I)] | R1 = 0.055, wR2 = 0.103 |

| R indices (all data) | R1 = 0.081, wR2 = 0.111 |

In the crystal structure of quinazoline-2,4(1H,3H)-dione, molecules are linked by intermolecular N—H···O hydrogen bonds, forming centrosymmetric dimers. These dimers are further connected into a two-dimensional network.[4][5] It is highly probable that this compound will exhibit similar hydrogen bonding patterns.

Experimental Data for this compound

While crystallographic data is not available, experimental synthesis and spectroscopic characterization have been reported.

Synthesis

A reported synthesis of this compound involves a one-pot reaction from 2-amino-5-methylbenzamide and di-tert-butyl dicarbonate, catalyzed by DMAP.[6]

Table 2: Synthesis and Physical Properties of this compound [6]

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 |

| Yield | 87% |

| Appearance | White solid |

| Melting Point | > 250 °C |

Spectroscopic Data

The structure of the synthesized this compound was confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[6]

Table 3: Spectroscopic Data for this compound [6]

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | ESI-HRMS |

| 11.20 (brs, 1H) | 162.9 | m/z calcd for C₉H₉N₂O₂ [M + H]⁺: 177.0659 |

| 11.05 (brs, 1H) | 150.4 | found: 177.0664 |

| 7.69 (dd, J = 1.6, 0.8 Hz, 1H) | 138.8 | |

| 7.47–7.45 (m, 1H) | 136.0 | |

| 7.08 (d, J = 8.4 Hz, 1H) | 131.6 | |

| 2.32 (s, 3H) | 126.5 | |

| 115.3 | ||

| 114.2 | ||

| 20.3 |

Experimental Protocols

General Synthesis of this compound[6]

To a solution of 2-amino-5-methylbenzamide (1 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) in acetonitrile (10 mL) is added di-tert-butyl dicarbonate (1.5 mmol) at room temperature. The reaction mixture is then heated to 80 °C and stirred for the time indicated by TLC monitoring. After completion of the reaction, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Caption: General workflow for the synthesis of this compound.

Structural Relationship and Inferred Properties

The primary structural difference between quinazoline-2,4(1H,3H)-dione and its 6-methyl derivative is the presence of a methyl group on the benzene ring. This substitution is expected to have a minimal effect on the core geometry and the primary hydrogen bonding motifs. However, the methyl group may influence crystal packing through steric effects and weak C-H···O or C-H···π interactions, potentially leading to different polymorphic forms.

Caption: Logical relationship for inferring properties of the target compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, a significant amount of information can be gleaned from the crystal structure of its parent compound and the available spectroscopic data for the target molecule itself. The provided synthesis protocol offers a reliable method for obtaining the compound for further studies. Future work should focus on obtaining single crystals of this compound to fully elucidate its three-dimensional structure and intermolecular interactions, which will be invaluable for the rational design of new quinazoline-based therapeutic agents.

References

- 1. Synthesis and characterization of some quinazoline nucleosides 6,7-dimethoxyquinazoline-2,4-(1h,3h)-dione: medical significance and future prospects | Journalasjt [journalajst.com]

- 2. ptfarm.pl [ptfarm.pl]

- 3. researchgate.net [researchgate.net]

- 4. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Tautomerism of 6-methylquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-methylquinazoline-2,4(1H,3H)-dione, a derivative of the medicinally significant quinazolinedione scaffold, is capable of existing in several tautomeric forms. A comprehensive understanding of its tautomeric preferences is crucial for predicting its physicochemical properties, biological activity, and for the rational design of new therapeutic agents. This technical guide provides a detailed analysis of the tautomerism of this compound, integrating experimental data from spectroscopic and crystallographic studies with theoretical insights from computational chemistry. The evidence overwhelmingly indicates that the diketo (lactam) form is the most stable and predominant tautomer in both the solid state and in solution. This guide furnishes detailed experimental and computational protocols to facilitate further research and application in drug development.

Introduction to Tautomerism in Quinazolinediones

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications for the properties and reactivity of molecules. For heterocyclic compounds like this compound, proton tautomerism can lead to different isomers with distinct electronic distributions, hydrogen bonding capabilities, and overall shapes. These differences can profoundly impact a molecule's interaction with biological targets, its solubility, and its metabolic stability.

The quinazoline-2,4(1H,3H)-dione core can theoretically exist in several tautomeric forms: the diketo form, two distinct keto-enol forms, and a dienol form. The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the polarity of the surrounding environment.

Potential Tautomeric Forms and Equilibrium

The tautomeric equilibrium of this compound involves the migration of protons between the nitrogen and oxygen atoms of the pyrimidine ring. The principal tautomers are:

-

Diketone (Lactam-Lactam) Form: this compound

-

Keto-Enol (Lactam-Lactim) Forms:

-

4-hydroxy-6-methylquinazolin-2(1H)-one

-

2-hydroxy-6-methylquinazolin-4(3H)-one

-

-

Dienol (Lactim-Lactim) Form: 6-methylquinazoline-2,4-diol

The equilibrium between these forms is depicted below.

Analysis of the Predominant Tautomer

Solid-State Analysis: Insights from X-ray Crystallography

Solution-State Analysis: Spectroscopic Evidence

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating tautomeric forms in solution. Spectroscopic data for this compound in dimethyl sulfoxide-d6 (DMSO-d6) strongly support the predominance of the diketo form.

Table 1: NMR Spectroscopic Data for this compound in DMSO-d6

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 11.20 | br s | N1-H |

| 11.05 | br s | N3-H | |

| 7.69 | dd | H5 | |

| 7.46 | m | H7 | |

| 7.08 | d | H8 | |

| 2.32 | s | 6-CH₃ | |

| ¹³C | 162.9 | - | C4=O |

| 150.4 | - | C2=O | |

| 138.8 | - | C8a | |

| 136.0 | - | C6 | |

| 131.6 | - | C5 | |

| 126.5 | - | C7 | |

| 115.3 | - | C4a | |

| 114.2 | - | C8 | |

| 20.3 | - | 6-CH₃ |

Data sourced from a synthetic procedure for this compound.

The key takeaways from the NMR data are:

-

¹H NMR: The presence of two distinct broad singlets in the downfield region (11.20 and 11.05 ppm) is characteristic of two N-H protons, consistent with the diketo structure.

-

¹³C NMR: The signals at 162.9 and 150.4 ppm are indicative of two carbonyl carbons (C=O), which is a definitive feature of the diketo tautomer. The absence of signals corresponding to enolic C-OH carbons further supports this assignment.

The predominance of the diketo form in a polar aprotic solvent like DMSO is expected, as such solvents can stabilize the polar C=O bonds. In non-polar solvents, the diketo form is also generally favored due to its greater intrinsic stability. In polar protic solvents, while the solvent can engage in hydrogen bonding with both keto and enol forms, the high stability of the lactam functionality typically ensures the diketo form remains dominant.

Theoretical Analysis: Computational Chemistry

Quantum chemical calculations on the parent quinazoline-2,4(1H,3H)-dione molecule have confirmed that the diketo tautomer is the most stable form in the gaseous phase. The relative stabilities of the tautomers were assessed using the G3(MP2)//B3LYP composite method.

Table 2: Calculated Relative Stabilities of Quinazoline-2,4(1H,3H)-dione Tautomers

| Tautomer | Structure | Relative Energy (kJ/mol) |

| Diketo | Quinazoline-2,4(1H,3H)-dione | 0.0 (Most Stable) |

| Keto-Enol | 4-Hydroxyquinazolin-2(1H)-one | +41.8 |

| Keto-Enol | 2-Hydroxyquinazolin-4(3H)-one | +83.7 |

| Dienol | Quinazoline-2,4-diol | +108.8 |

These computational results provide strong theoretical backing for the experimental observations. The significantly higher energies of the enol and dienol forms indicate that they are present in negligible amounts at equilibrium under standard conditions. The introduction of a methyl group at the 6-position is not expected to significantly alter these relative energies.

Experimental and Computational Protocols

The following section details the methodologies for the synthesis, characterization, and computational analysis of the tautomerism of this compound.

Synthesis of this compound

Materials:

-

2-Amino-5-methylbenzamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

1,4-Dioxane, anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 2-amino-5-methylbenzamide (1.0 mmol) in anhydrous 1,4-dioxane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add di-tert-butyl dicarbonate (1.2 mmol) and DMAP (0.1 mmol).

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

NMR Spectroscopic Analysis

Objective: To confirm the predominant tautomeric form in solution.

Procedure:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in 0.6 mL of deuterated solvent (e.g., DMSO-d6) in a standard 5 mm NMR tube.

-

Acquire a ¹H NMR spectrum. Set the spectral width to cover the range of approximately -1 to 14 ppm.

-

Acquire a ¹³C NMR spectrum. Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

Data Interpretation: Analyze the spectra for key features:

-

In the ¹H spectrum, look for signals in the 10-12 ppm region, which are characteristic of N-H protons. The presence of two such signals indicates the diketo form.

-

In the ¹³C spectrum, identify signals in the 150-170 ppm range, which are characteristic of carbonyl carbons. Two distinct signals in this region confirm the diketo form.

-

X-ray Crystallography

Objective: To definitively determine the tautomeric form in the solid state.

Procedure:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can typically be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, water, or a mixture).

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K) using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Process the diffraction data (integration and scaling) and solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data.

-

Data Interpretation: Examine the final refined structure. The positions of the hydrogen atoms on the nitrogen atoms (N1 and N3) and the C-O bond lengths (which will be short, ~1.2 Å, for double bonds) will confirm the diketo tautomer.

Computational Analysis

Objective: To calculate the relative thermodynamic stabilities of the possible tautomers.

Procedure:

-

Structure Generation: Build the 3D structures of all possible tautomers (diketo, keto-enols, dienol) of this compound using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a quantum chemistry software package (e.g., Gaussian, ORCA). A common and reliable method is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure at the same level of theory to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

-

Energy Comparison: Compare the calculated electronic energies or Gibbs free energies of the tautomers. The tautomer with the lowest energy is the most stable.

Conclusion and Implications

This structural insight is of paramount importance for drug development professionals. The defined positions of hydrogen bond donors (N-H groups) and acceptors (C=O groups) in the predominant diketo tautomer are critical for its molecular recognition by biological targets such as enzymes and receptors. Understanding this stable form allows for more accurate in silico modeling, structure-activity relationship (SAR) studies, and the rational design of new derivatives with optimized pharmacological profiles.

References

Spectroscopic and Mechanistic Insights into 6-methylquinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-methylquinazoline-2,4(1H,3H)-dione, a molecule of interest in medicinal chemistry. This document includes a compilation of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols for its synthesis and characterization. Furthermore, this guide illustrates the synthetic pathway and a generalized inhibitory mechanism attributed to the broader class of quinazoline-2,4(1H,3H)-dione derivatives.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and characterization. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

| Data Type | Parameter | Value |

| ¹H NMR | Chemical Shift (δ) in ppm (DMSO-d₆, 400 MHz) | 11.20 (brs, 1H), 11.05 (brs, 1H), 7.69 (dd, J = 1.6, 0.8 Hz, 1H), 7.47–7.45 (m, 1H), 7.08 (d, J = 8.4 Hz, 1H), 2.32 (s, 3H)[1] |

| ¹³C NMR | Chemical Shift (δ) in ppm (DMSO-d₆, 100 MHz) | 162.9, 150.4, 138.8, 136.0, 131.6, 126.5, 115.3, 114.2, 20.3[1] |

| ESI-HRMS | m/z | Calculated for C₉H₉N₂O₂ [M + H]⁺: 177.0659, Found: 177.0664[1] |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H stretching | 3200-3000 |

| C=O stretching (amide) | 1720-1650 |

| C=C stretching (aromatic) | 1600-1450 |

| C-N stretching | 1400-1200 |

| C-H stretching (aromatic) | 3100-3000 |

| C-H stretching (aliphatic) | 3000-2850 |

Experimental Protocols

The synthesis of this compound can be achieved through a one-pot reaction from 2-amino-5-methylbenzamide.

Synthesis of this compound[1]

Materials:

-

2-amino-5-methylbenzamide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (MeCN)

Procedure:

-

A solution of 2-amino-5-methylbenzamide (1.0 mmol, 1.0 equiv) in acetonitrile (10 mL) is prepared.

-

Di-tert-butyl dicarbonate (2.5 mmol, 2.5 equiv) and 4-(dimethylamino)pyridine (2.5 mmol, 2.5 equiv) are added to the solution.

-

The reaction mixture is stirred at 80 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to yield this compound as a white solid.

Visualizations

The following diagrams illustrate the synthetic workflow for this compound and a generalized mechanism of action for the broader class of quinazoline-2,4(1H,3H)-dione derivatives as enzyme inhibitors.

While a specific signaling pathway for this compound is not yet defined, compounds of the quinazoline-2,4(1H,3H)-dione class have been identified as inhibitors of enzymes such as Poly (ADP-ribose) polymerase (PARP) and receptor tyrosine kinases like c-Met and VEGFR-2. The following diagram illustrates a generalized mechanism of competitive inhibition.

References

Synthesis of 6-Methylquinazoline-2,4(1H,3H)-dione: A Technical Guide to Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for producing 6-methylquinazoline-2,4(1H,3H)-dione, a key scaffold in medicinal chemistry. The document outlines the critical starting materials, detailed experimental protocols, and quantitative data to facilitate the efficient and reproducible synthesis of this compound.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound can be achieved through several efficient pathways, primarily diverging based on the selection of the initial substituted benzene ring precursor. The most common and well-documented starting materials include derivatives of 2-aminobenzoic acid and 2-aminobenzamide. These precursors undergo cyclization reactions with a one-carbon carbonyl equivalent to form the desired quinazolinedione ring system.

Key synthetic approaches include:

-

Cyclization of 2-Amino-5-methylbenzoic Acid: This classical approach involves the reaction of 2-amino-5-methylbenzoic acid with a source of cyanate, such as potassium cyanate or urea, to facilitate ring closure.[1]

-

Carbonylative Cyclization of 2-Amino-5-methylbenzamide: A modern and efficient one-pot synthesis utilizes 2-amino-5-methylbenzamide, which undergoes a DMAP-catalyzed reaction with di-tert-butyl dicarbonate to yield the target product with high purity.[2]

-

Reaction of 2-Aminobenzonitriles with Carbon Dioxide: An alternative green chemistry approach involves the reaction of substituted 2-aminobenzonitriles with carbon dioxide, although this may require specific catalytic systems.[3]

The selection of a particular synthetic route will depend on factors such as the availability and cost of starting materials, desired yield and purity, and the scalability of the reaction.

Quantitative Data Summary

The following table summarizes the quantitative data for key synthetic methods for this compound and its parent compound, providing a comparative overview of the efficiency of each approach.

| Starting Material(s) | Reagents/Catalyst | Product | Yield (%) | Reference |

| 2-Amino-5-methylbenzamide, Di-tert-butyl dicarbonate | DMAP | This compound | 87% | [2] |

| 2-Amino-5-methylbenzoic acid | Potassium cyanate or Urea | This compound | Not specified | [1] |

| Anthranilic acid, Urea | - | Quinazoline-2,4(1H,3H)-dione | Not specified | [4] |

Experimental Protocols

Method 1: DMAP-Catalyzed Synthesis from 2-Amino-5-methylbenzamide[2]

This protocol details a one-pot synthesis of this compound from 2-amino-5-methylbenzamide and di-tert-butyl dicarbonate.

Materials:

-

2-Amino-5-methylbenzamide

-

Di-tert-butyl dicarbonate (Boc2O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (MeCN)

Procedure:

-

To a solution of 2-amino-5-methylbenzamide (1.0 mmol) in acetonitrile (5.0 mL) is added 4-(dimethylamino)pyridine (0.1 mmol).

-

Di-tert-butyl dicarbonate (1.2 mmol) is then added to the mixture.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford this compound.

Method 2: Synthesis from 2-Amino-5-methylbenzoic Acid and Urea[1]

This protocol describes the synthesis of this compound via the cyclization of 2-amino-5-methylbenzoic acid with urea.

Materials:

-

2-Amino-5-methylbenzoic acid

-

Urea

Procedure:

-

A mixture of 2-amino-5-methylbenzoic acid and an excess of urea is heated.

-

The reaction proceeds via a ring closure mechanism.

-

The reaction mixture is monitored for the formation of the product.

-

Upon completion, the crude product is isolated and purified, typically by recrystallization, to yield this compound.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic pathway for the DMAP-catalyzed synthesis of this compound from 2-amino-5-methylbenzamide.

Caption: DMAP-catalyzed synthesis of this compound.

References

- 1. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline-2,4-dione Core: A Technical Guide to its Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline-2,4-dione scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its versatile structure has been the foundation for a wide array of therapeutic agents with diverse biological activities. This technical guide provides an in-depth exploration of the discovery and history of quinazoline-2,4-diones, detailed experimental protocols for their synthesis, a summary of their quantitative biological activities, and a visualization of their engagement with key signaling pathways.

Discovery and Historical Development

The journey of the quinazoline nucleus began in 1869 when Peter Griess reported the first synthesis of a quinazoline derivative. His work involved the reaction of cyanogen with anthranilic acid, which laid the groundwork for the future exploration of this chemical class. While not a direct synthesis of the dione, this seminal work was a critical first step. The name "quinazoline" was later proposed by Widdege in 1887.

The direct synthesis of the quinazoline-2,4-dione core, also known as benzoyleneurea, was a subsequent development. Early methods often involved the reaction of anthranilic acid derivatives with urea or its equivalents, leading to the formation of the characteristic fused pyrimidine-2,4-dione ring system. Over the decades, the synthetic accessibility and the broad spectrum of biological activities associated with its derivatives have cemented the importance of the quinazoline-2,4-dione scaffold in pharmaceutical research.

A significant milestone in the history of quinazoline-2,4-diones is the discovery of their wide-ranging pharmacological effects. Researchers have identified potent antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties among various derivatives.[1] This has led to the development of numerous compounds that are now integral to the modern pharmacopeia or are in advanced stages of clinical investigation.

Historical Development Timeline

Synthetic Methodologies and Experimental Protocols

The synthesis of the quinazoline-2,4-dione core can be achieved through several reliable methods. The choice of a particular route often depends on the availability of starting materials and the desired substitution pattern on the final molecule. Below are detailed protocols for some of the most fundamental and widely used synthetic approaches.

Synthesis from Anthranilic Acid and Urea

This is a classical and straightforward method for the preparation of the unsubstituted quinazoline-2,4-dione.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of anthranilic acid (1 equivalent) and urea (2-3 equivalents) is prepared.

-

Heating: The mixture is heated at 180-190 °C for 4-5 hours. The reaction proceeds through the formation of an intermediate 2-ureidobenzoic acid, which then cyclizes.

-

Work-up: After cooling, the reaction mixture is treated with a hot aqueous solution of sodium hydroxide (10%) to dissolve the product.

-

Purification: The solution is filtered to remove any insoluble impurities. The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of 4-5.

-

Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried to afford quinazoline-2,4(1H,3H)-dione.

Synthesis from 2-Aminobenzonitrile and Carbon Dioxide

This method represents a more modern and atom-economical approach to the quinazoline-2,4-dione scaffold.[2][3]

Experimental Protocol:

-

Reaction Setup: A mixture of 2-aminobenzonitrile (1 equivalent) and a suitable catalyst (e.g., an ionic liquid or a basic catalyst) is placed in a pressure-resistant reactor.[3]

-

Carbon Dioxide Introduction: The reactor is charged with carbon dioxide gas to a desired pressure.

-

Heating: The reaction mixture is heated to a temperature typically ranging from 120-160 °C for several hours.

-

Work-up: After cooling and releasing the pressure, the reaction mixture is treated with an appropriate solvent to precipitate the product.

-

Isolation: The solid product is collected by filtration, washed, and dried.

Synthesis from 2-Aminobenzamides and a Carbonyl Source

This versatile method allows for the introduction of substituents at the N1 and/or N3 positions. Di-tert-butyl dicarbonate ((Boc)2O) can be used as a carbonyl source.[4]

Experimental Protocol:

-

Reaction Setup: To a solution of a 2-aminobenzamide derivative (1 equivalent) in a suitable solvent (e.g., acetonitrile), di-tert-butyl dicarbonate (1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added.[4]

-

Reaction: The reaction mixture is stirred at room temperature for 12 hours.

-

Isolation: The resulting solid product is collected by filtration, washed with the solvent, and dried to yield the desired quinazoline-2,4-dione.[4]

General Synthetic Workflow

Biological Activities and Quantitative Data

Quinazoline-2,4-dione derivatives have demonstrated a remarkable range of biological activities. Below is a summary of quantitative data for some of their key therapeutic applications.

Antibacterial Activity

Certain quinazoline-2,4-diones exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase.[5]

| Compound | Target Organism | MIC (mg/mL) | Inhibition Zone (mm) | Reference |

| Compound 13 | Escherichia coli | 65 | 15 | [6] |

| Compound 13 | Staphylococcus aureus | - | 9 | [6] |

| Compound 14a | Staphylococcus aureus | 70 | 12 | [6] |

| Compound 14b | Staphylococcus aureus | 75 | 13 | [6] |

| Compound 2b | Staphylococcus haemolyticus | 10 | - | [7] |

| Compound 2c | Staphylococcus aureus | 11 | - | [7] |

Anticancer Activity

The anticancer properties of quinazoline-2,4-diones are well-documented, with many derivatives showing potent inhibitory activity against various cancer cell lines. Key molecular targets include enzymes involved in DNA repair and cell signaling, such as Poly(ADP-ribose) polymerase (PARP) and Epidermal Growth Factor Receptor (EGFR).[8][9]

| Compound | Cell Line | IC50 (µM) | Target | Reference |

| Compound 10 | MX-1 (Breast) | < 3.12 | PARP-1/2 | [10] |

| Compound 11 | MX-1 (Breast) | 3.02 | PARP-1/2 | [10] |

| Compound 32 | A549 (Lung) | 0.02 | - | [11] |

| Compound 45 | HepG-2 (Liver) | 4.36 | - | [11] |

| Compound 45 | HCT116 (Colon) | 7.34 | - | [11] |

| Compound 46 | - | 0.014 (Aurora B) | Aurora Kinases | [11] |

| Compound 6 | - | 0.201 | EGFR | [12] |

| Compound 8c | - | 0.405 | EGFR | [12] |

Signaling Pathway Involvement

The therapeutic effects of quinazoline-2,4-diones are often attributed to their ability to modulate specific signaling pathways crucial for cell survival and proliferation.

PARP Inhibition and DNA Repair Pathway

Several quinazoline-2,4-dione derivatives are potent inhibitors of PARP-1 and PARP-2, enzymes that play a critical role in DNA single-strand break repair. By inhibiting PARP, these compounds can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth, proliferation, and survival. Many quinazoline derivatives act as EGFR inhibitors, blocking these signaling pathways and thereby exerting their anticancer effects.

Conclusion

The quinazoline-2,4-dione scaffold has a rich history, evolving from an early synthetic curiosity to a cornerstone of modern medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives continue to make it a highly attractive framework for the design of novel therapeutic agents. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity in the ongoing quest for new and improved medicines.

References

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity [mdpi.com]

- 2. Synthesis of quinazoline-2,4(1H,3H)-dione from carbon dioxide and 2-aminobenzonitrile using mesoporous smectites incorporating alkali hydroxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 6-Methylquinazoline-2,4(1H,3H)-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the biological activities of 6-methylquinazoline-2,4(1H,3H)-dione derivatives, focusing on their potential as anticancer, enzyme inhibitory, and antimicrobial agents. The information is compiled from recent scientific literature to guide further research and development in this area.

Biological Activities of this compound Derivatives

The this compound scaffold is a promising privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a range of biological activities, primarily attributed to their ability to interact with various biological targets. The key activities investigated include:

-

Anticancer Activity: These derivatives have shown cytotoxic effects against various human cancer cell lines. The mechanism of action is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Enzyme Inhibition: A significant area of investigation for these compounds is their ability to inhibit enzymes crucial for disease progression. Notably, they have been explored as inhibitors of Poly(ADP-ribose) polymerase (PARP), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), all of which are important targets in oncology.

-

Antimicrobial Activity: Certain derivatives of this compound have been evaluated for their potential to combat bacterial and fungal pathogens.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative biological activity data for various this compound derivatives, enabling easy comparison of their potency.

Anticancer Activity

While specific data for a broad series of this compound derivatives is limited in the currently available literature, studies on closely related quinazolinone derivatives provide valuable insights. For instance, new quinazoline derivatives have been synthesized and evaluated for their in vitro cytotoxicity against HeLa and MDA-MB231 cancer cell lines, with some compounds showing potent activity with IC50 values ranging from 1.85 to 2.81 μM.[1]

Table 1: Cytotoxicity of Quinazoline Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 21 | HeLa | 1.85 | Gefitinib | 4.3 |

| MDA-MB-231 | 2.12 | 28.3 | ||

| 22 | HeLa | 2.15 | Gefitinib | 4.3 |

| MDA-MB-231 | 2.81 | 28.3 | ||

| 23 | HeLa | 1.96 | Gefitinib | 4.3 |

| MDA-MB-231 | 2.45 | 28.3 |

Note: The compounds listed are 2-thioxoquinazolin-4-one derivatives, closely related to the this compound core.

Enzyme Inhibition

Quinazoline-2,4(1H,3H)-dione derivatives have been extensively studied as PARP inhibitors.[2][3][4] These compounds have shown potent inhibitory activity at the nanomolar level.[2][3] Additionally, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been identified as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, with IC50 values in the nanomolar range.[5]

Table 2: Enzyme Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound Class | Target Enzyme | IC50 Range |

| Quinazoline-2,4(1H,3H)-diones | PARP-1 | 10⁻⁹ M level |

| Quinazoline-2,4(1H,3H)-diones | PARP-2 | 10⁻⁸ M level |

| 3-Substituted Quinazoline-2,4(1H,3H)-diones | c-Met | 0.063–0.084 µM |

| 3-Substituted Quinazoline-2,4(1H,3H)-diones | VEGFR-2 | 0.035–0.082 µM |

Antimicrobial Activity

The antimicrobial potential of quinazoline-2,4(1H,3H)-dione derivatives has been explored against various bacterial strains.

Table 3: Antimicrobial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

| 13 | Staphylococcus aureus | 9 | - |

| Escherichia coli | 15 | 65 | |

| 15 | Staphylococcus aureus | 10-12 | 80 |

| Escherichia coli | 10-12 | 75 | |

| Candida albicans | 10-12 | 77 |

Note: MIC refers to the Minimum Inhibitory Concentration.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Workflow:

Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MDA-MB-231) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

PARP Enzyme Inhibition Assay

This assay determines the inhibitory effect of the compounds on PARP-1 and PARP-2 enzymes.

Workflow:

Protocol:

-

Assay Preparation: Use a commercial PARP assay kit. Prepare the assay buffer and reagents as per the manufacturer's instructions.

-

Component Addition: In a 96-well plate, add the PARP enzyme, activated DNA, and the test compounds at various concentrations.

-

Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow for the PARP reaction.

-

Reaction Termination: Stop the reaction by adding streptavidin-HRP.

-

Signal Development: Add the HRP substrate and measure the chemiluminescence using a plate reader.

-

IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to evaluate the antimicrobial activity of the synthesized compounds.

Workflow:

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Inoculate the surface of the agar plates with a standardized microbial suspension.

-

Well Creation: Create wells of a specific diameter in the agar using a sterile borer.

-

Compound Addition: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) and standard antibiotics into the wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method, where the lowest concentration of the compound that inhibits visible growth of the microorganism is recorded.

Signaling Pathway

The anticancer activity of many quinazoline-2,4(1H,3H)-dione derivatives is linked to their ability to inhibit signaling pathways crucial for cancer cell survival and proliferation. One such key pathway involves the PARP enzymes, which are central to DNA repair mechanisms.

Inhibition of PARP by this compound derivatives prevents the repair of DNA single-strand breaks. In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA mutations), this leads to the accumulation of double-strand breaks during replication, ultimately resulting in synthetic lethality and cancer cell death.

References

- 1. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

6-Methylquinazoline-2,4(1H,3H)-dione: A Versatile Scaffold for Drug Discovery

Application Notes & Protocols

The compound 6-methylquinazoline-2,4(1H,3H)-dione is a member of the quinazoline-2,4(1H,3H)-dione class of heterocyclic molecules, which has garnered significant interest in medicinal chemistry. This scaffold is recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets, making it a valuable starting point for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and enzyme-inhibitory properties.[1][2][3][4][5]

The versatility of the quinazoline-2,4(1H,3H)-dione scaffold lies in the potential for substitution at the N1, N3, and various positions on the benzene ring. These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity, enabling the design of potent and selective drug candidates. For instance, derivatives have been developed as inhibitors of poly (ADP-ribose) polymerase (PARP-1/2) and as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met tyrosine kinases, both of which are critical targets in oncology.[6][7][8][9][10]